3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene
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Overview
Description
3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene is an organic compound characterized by its unique structure, which includes two benzyloxy groups attached to a dihydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene typically involves the following steps:
- Starting Material: The synthesis begins with a suitable precursor, such as a benzoannulene derivative.
- Benzyloxy Group Introduction: The benzyloxy groups are introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the precursor in the presence of a base.
- Cyclization: The intermediate undergoes cyclization to form the dihydrobenzoannulene core.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, where the benzyloxy groups are converted to corresponding aldehydes or carboxylic acids.
- Reduction: Reduction reactions can convert the benzyloxy groups to benzyl alcohols.
- Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
- Oxidation: Products include benzoic acid derivatives.
- Reduction: Products include benzyl alcohol derivatives.
- Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry::
- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
- Catalysis: It can be used as a ligand in catalytic reactions.
- Biochemical Studies: The compound’s derivatives are used in studying enzyme interactions and metabolic pathways.
- Drug Development: Potential applications in developing new pharmaceuticals due to its unique structure.
- Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene involves its interaction with molecular targets through its benzyloxy groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds::
- 3,4-Dibenzyloxybenzaldehyde: Shares the benzyloxy functional groups but differs in the core structure.
- 4-Benzyloxy-3-methoxybenzaldehyde: Similar functional groups but with a methoxy group instead of a second benzyloxy group.
- 3,4,5-Trimethoxybenzaldehyde: Contains multiple methoxy groups instead of benzyloxy groups.
Uniqueness: 3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene is unique due to its dihydrobenzoannulene core, which imparts distinct chemical and physical properties compared to other benzyloxy-substituted compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
60055-03-0 |
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Molecular Formula |
C25H24O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,2-bis(phenylmethoxy)-8,9-dihydro-7H-benzo[7]annulene |
InChI |
InChI=1S/C25H24O2/c1-4-10-20(11-5-1)18-26-24-17-16-22-14-8-3-9-15-23(22)25(24)27-19-21-12-6-2-7-13-21/h1-2,4-8,10-14,16-17H,3,9,15,18-19H2 |
InChI Key |
PFGOIHGGAYOQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2=C(C1)C(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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